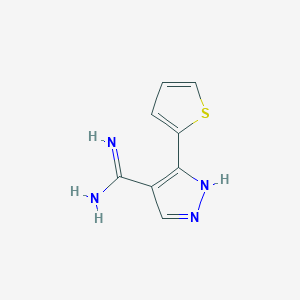
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Overview
Description
The compound “3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a diazo compound with an appropriate dipolarophile in a process known as 1,3-dipolar cycloaddition. The thiophene ring could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and thiophene rings. The pyrazole ring can participate in various reactions such as N-alkylation, N-acylation, and sulfonation. The thiophene ring can undergo reactions such as halogenation, oxidation, and palladium-catalyzed cross-coupling reactions .Scientific Research Applications
Thiophene-based compounds, including “3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide”, have been the subject of extensive research due to their wide range of potential applications . Here are some of the fields where these compounds are being studied:
-
Medicinal Chemistry
- Thiophene-based analogs are being studied as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The methods of application or experimental procedures in this field often involve the synthesis of various thiophene derivatives and testing their biological activity .
- The outcomes of these studies could lead to the development of new drugs with improved efficacy and safety profiles .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized as corrosion inhibitors .
- The methods of application in this field often involve the use of these compounds in various industrial processes to prevent the corrosion of materials .
- The outcomes of these applications could lead to increased lifespan and reliability of various industrial equipment and structures .
-
Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application in this field often involve the use of these compounds in the fabrication of various electronic devices .
- The outcomes of these applications could lead to the development of more efficient and cost-effective electronic devices .
Future Directions
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with various biological targets and to evaluate its potential therapeutic applications .
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(10)5-4-11-12-7(5)6-2-1-3-13-6/h1-4H,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLGJUYFWSTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



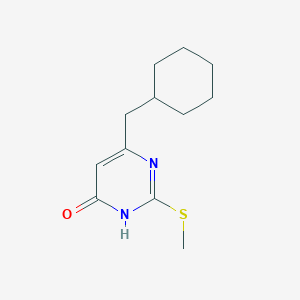
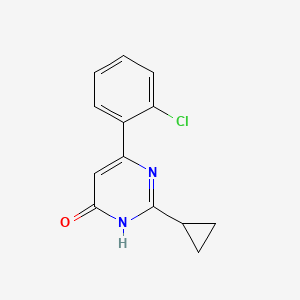

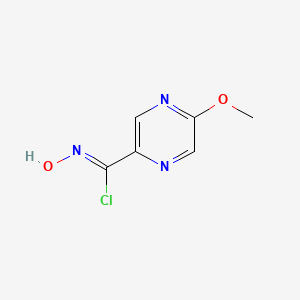
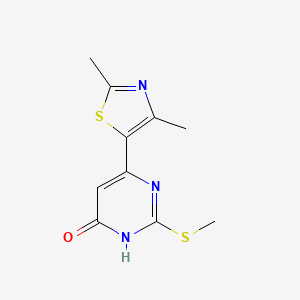
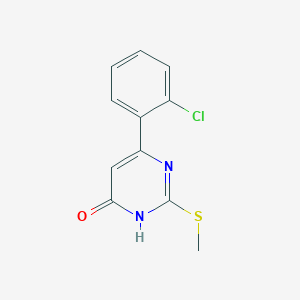
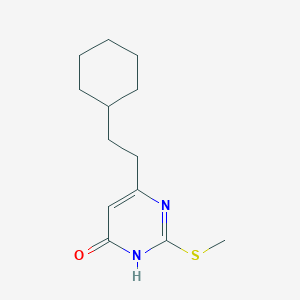
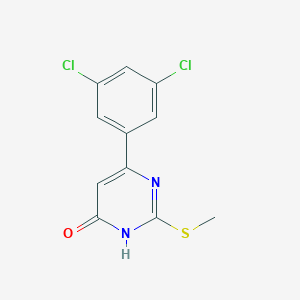
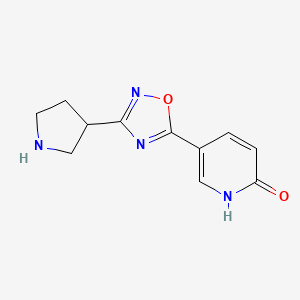
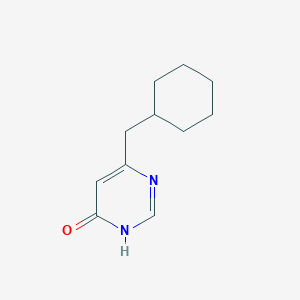
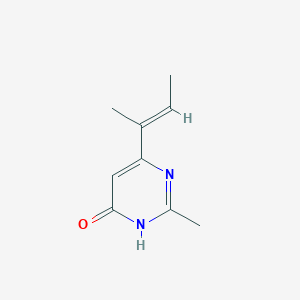
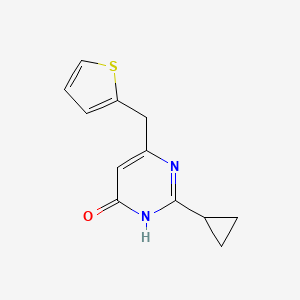
![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)
